(1R,2R)-2-[(2-fluorophenyl)amino]cyclopentan-1-ol
Description
Properties
IUPAC Name |
(1R,2R)-2-(2-fluoroanilino)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-8-4-1-2-5-9(8)13-10-6-3-7-11(10)14/h1-2,4-5,10-11,13-14H,3,6-7H2/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVZWMLWAYSUHL-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)NC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Cycloaddition and β-Lactam Route
A well-documented approach starts with the stereoselective cycloaddition of chlorosulfonyl isocyanate to cyclopentene, which forms β-lactams with cis-fused ring systems. These β-lactams are then subjected to ring-opening reactions to yield cis-β-amino esters. Under alkaline conditions, these esters can isomerize to trans-β-amino esters with excellent yields.
| Step | Reaction Type | Key Reagents/Conditions | Product Type |
|---|---|---|---|
| 1 | Cycloaddition | Chlorosulfonyl isocyanate + cyclopentene | β-Lactam (cis-fused) |
| 2 | Ring-opening | Nucleophilic conditions | cis-β-Amino ester |
| 3 | Isomerization | Alkaline conditions | trans-β-Amino ester |
Subsequently, reduction of these β-amino esters with lithium aluminum hydride (LAH) yields the corresponding primary amino alcohols, including (1R,2R)-2-[(2-fluorophenyl)amino]cyclopentan-1-ol.
Reduction of β-Amino Esters
The reduction step is critical to obtain the amino alcohol. LAH is the reducing agent of choice, providing high yields and preserving stereochemistry. The reaction proceeds as follows:
- β-Amino ester + LAH → (1R,2R)-2-[(2-fluorophenyl)amino]cyclopentan-1-ol (primary amino alcohol)
This step requires careful control of temperature and stoichiometry to avoid over-reduction or racemization.
Research Findings and Yields
- The stereoselective cycloaddition and ring-opening method yields β-amino esters in excellent yields, often above 80-90%.
- Isomerization under alkaline conditions proceeds with near quantitative yield, converting cis to trans isomers effectively.
- Reduction with LAH typically affords the amino alcohols in yields ranging from 70% to 95%, depending on substrate purity and reaction conditions.
- Biocatalytic methods for similar amino alcohols report yields of 79% with >99.5% optical purity and high space-time yields, indicating potential for scale-up and industrial application.
Summary Table of Preparation Methods
| Method | Key Steps | Reagents/Conditions | Yield Range | Stereoselectivity | Notes |
|---|---|---|---|---|---|
| Cycloaddition + Ring-opening | Cycloaddition → β-lactam → ring-opening | Chlorosulfonyl isocyanate, cyclopentene | >80-90% (β-lactam) | High (cis-fused) | Forms β-amino esters as intermediates |
| Alkaline Isomerization | Isomerization of cis-β-amino ester | Alkaline conditions | ~95-100% | Converts cis to trans | Efficient and clean transformation |
| LAH Reduction | Reduction of β-amino esters to amino alcohols | Lithium aluminum hydride (LAH) | 70-95% | Preserves stereochemistry | Requires careful control |
| Biocatalytic Reduction | Enzymatic reduction of ketones/imines | ADHs with cofactor recycling | ~79% (analogous) | >99% e.e. | Environmentally friendly, scalable |
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-[(2-fluorophenyl)amino]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,2R)-2-[(2-fluorophenyl)amino]cyclopentan-1-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-[(2-fluorophenyl)amino]cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenylamino group can form hydrogen bonds and hydrophobic interactions with the active site of the target, while the hydroxyl group may participate in additional hydrogen bonding. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Table 1: Key Properties of (1R,2R)-2-[(2-Fluorophenyl)amino]cyclopentan-1-ol and Analogues
Key Observations:
Substituent Effects on Molecular Weight :
- The chloro analog (211.69 g/mol) is heavier than the fluoro compound (207.24 g/mol) due to chlorine’s higher atomic mass.
- The furan derivative (152.19 g/mol) is lighter, reflecting the absence of a phenyl group and the oxygen-rich furan ring.
Electronic and Steric Influences: Fluorine vs. Furan vs. Phenyl: The furan ring’s oxygen atom introduces aromatic ether character, increasing polarity and hydrogen-bond acceptor capacity compared to the fluorophenyl group .
Functional Group Diversity :
- The piperazine analog’s tertiary amine group (vs. secondary amine in the target compound) significantly alters its basicity and solubility profile, favoring protonation under physiological conditions .
Spectroscopic and Structural Insights
- 13C NMR : For (1R,2R)-2-(furan-2-yl)cyclopentan-1-ol, the furan ring’s carbons resonate distinctively at ~140–110 ppm, whereas fluorophenyl carbons in the target compound would show deshielding near 120–160 ppm due to fluorine’s inductive effects .
- SMILES and InChI :
- Target compound (inferred):
O[C@H]1C[C@H](CNc2ccc(F)cc2)CCC1 - Chloro analog:
OC1CCCC1Nc2ccccc2Cl
- Target compound (inferred):
Biological Activity
(1R,2R)-2-[(2-fluorophenyl)amino]cyclopentan-1-ol is a chiral compound characterized by a cyclopentane ring substituted with a fluorophenylamino group and a hydroxyl group. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and drug design. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, which are crucial for its interaction with biological targets.
- Molecular Formula : CHFNO
- Molecular Weight : 195.23 g/mol
- CAS Number : 1849470-09-2
The biological activity of (1R,2R)-2-[(2-fluorophenyl)amino]cyclopentan-1-ol is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorophenylamino group can form hydrogen bonds and hydrophobic interactions with active sites of target proteins, while the hydroxyl group may enhance these interactions through additional hydrogen bonding. This mechanism is crucial for modulating protein activity and influencing cellular processes.
Biological Activity
Research indicates that (1R,2R)-2-[(2-fluorophenyl)amino]cyclopentan-1-ol exhibits various biological activities:
- Antidepressant Effects : Preliminary studies suggest that this compound may act on neurotransmitter systems involved in mood regulation.
- Anticancer Properties : Investigations into its effects on cancer cell lines indicate potential cytotoxicity towards specific tumors, possibly through apoptosis induction.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Comparative Analysis
To better understand the biological activity of (1R,2R)-2-[(2-fluorophenyl)amino]cyclopentan-1-ol, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol | Structure | Moderate enzyme inhibition |
| (1R,2R)-2-[(3-fluorophenyl)amino]cyclopentan-1-ol | Structure | Antidepressant effects |
| (1R,2R)-2-(phenylamino)cyclopentan-1-ol | Structure | Cytotoxicity towards cancer cells |
Case Studies
Several case studies have highlighted the potential applications of (1R,2R)-2-[(2-fluorophenyl)amino]cyclopentan-1-ol:
- Study on Neurotransmitter Modulation : A study investigated the effects of this compound on serotonin and norepinephrine levels in animal models. Results indicated a significant increase in neurotransmitter levels, suggesting antidepressant-like effects.
- Anticancer Activity Assessment : In vitro studies demonstrated that (1R,2R)-2-[(2-fluorophenyl)amino]cyclopentan-1-ol induced apoptosis in breast cancer cell lines through caspase activation.
- Enzyme Interaction Studies : Research focused on the inhibition of cytochrome P450 enzymes by this compound revealed IC50 values indicating effective enzyme inhibition, which can lead to altered drug metabolism profiles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1R,2R)-2-[(2-fluorophenyl)amino]cyclopentan-1-ol, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves reductive amination of cyclopentanone derivatives with 2-fluoroaniline. Key steps include:
- Reductive amination : Use sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst under controlled pH (4–6) to favor imine formation and subsequent reduction .
- Stereochemical control : Employ chiral resolution via HPLC with columns like CHIRALPAK IC-3 (hexane/iPrOH 98:2) or asymmetric catalysis to isolate the (1R,2R) enantiomer .
- Validation : Confirm enantiomeric excess (ee) using polarimetry or chiral chromatography .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. The fluorophenyl group’s electron-withdrawing effects can be analyzed via bond-length adjustments in the cyclopentanol ring .
- Spectroscopy :
- 13C/1H NMR : Assign peaks using DEPT-135 and COSY for coupling patterns (e.g., J values for vicinal F-H coupling ~3–8 Hz) .
- IR : Identify hydroxyl (3200–3600 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or receptors using fluorescence polarization or radiometric assays. Compare results to methoxy or chloro analogs (e.g., IC50 differences due to fluorine’s electronegativity) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or HEK293) at 1–100 µM concentrations .
Advanced Research Questions
Q. How does the 2-fluorophenyl substituent influence binding affinity compared to other substituents (e.g., Cl, OMe)?
- Methodological Answer :
- Comparative docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., serotonin receptors). Fluorine’s van der Waals radius (1.47 Å) and electronegativity enhance hydrophobic/electrostatic interactions versus bulkier groups like OMe .
- Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent effects using molecular dynamics simulations .
Q. How can contradictory bioactivity data between enantiomers be resolved?
- Methodological Answer :
- Enantioselective assays : Test (1R,2R) and (1S,2S) forms separately in dose-response curves. For example, (1R,2R) may show 10-fold higher potency in GABA-A receptor modulation due to steric complementarity .
- Metabolic stability studies : Use liver microsomes to assess if one enantiomer is preferentially metabolized (e.g., CYP3A4-mediated oxidation) .
Q. What strategies mitigate racemization during scale-up synthesis?
- Methodological Answer :
- Low-temperature protocols : Conduct reductive amination below 0°C to minimize epimerization .
- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) for the hydroxyl group to stabilize the stereocenter during purification .
Key Notes for Experimental Design
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
